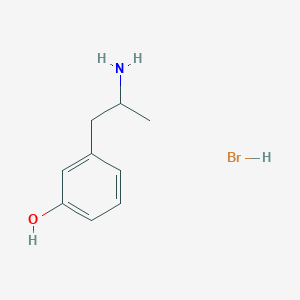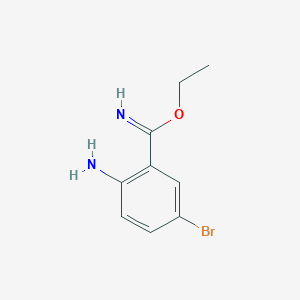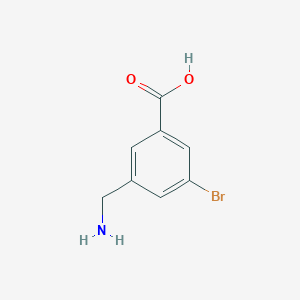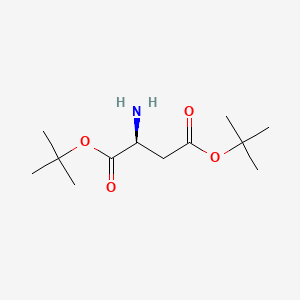
3-(2-アミノプロピル)フェノール臭化水素酸塩
概要
説明
3-(2-Aminopropyl)phenol, also known as alpha-Methyl-m-tyramine, is a member of amphetamines . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as alpha-Mmtyr, alpha-Methyl-m-tyramine, and Gepefrine .
Molecular Structure Analysis
The IUPAC name for 3-(2-Aminopropyl)phenol is 3- (2-aminopropyl)phenol . The InChI code is InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 . The Canonical SMILES is CC(CC1=CC(=CC=C1)O)N .科学的研究の応用
神経科学研究
3-(2-アミノプロピル)フェノール臭化水素酸塩: は、神経伝達物質との構造的類似性から、神経科学研究において可能性を示しています。シナプス伝達や神経受容体の活性化の研究に使用できます。 この化合物は、神経経路と相互作用する能力があるため、神経疾患の調査や潜在的な治療薬の開発候補となっています .
薬理学的用途
薬理学では、この化合物は交感神経興奮作用を持つため、注目されています。 アドレナリン作動性神経終末からノルエピネフリンを放出し、瞳孔散大を引き起こす可能性があり、ホルネル症候群などの診断目的で有用です . その薬力学と眼科における瞳孔散大剤としての可能性は、現在活発に研究されています。
生化学的研究
生化学者は、3-(2-アミノプロピル)フェノール臭化水素酸塩を合成経路における試薬または触媒として探求する可能性があります。 アセトフェノン誘導体の修飾における臭素化反応、特にその役割は、実験的な教育と研究におけるその応用例です .
材料科学
この化合物は、新規材料の創製のための前駆体または修飾剤として使用できる可能性があり、材料科学において関連性があります。 例えば、ナノ粒子に官能基を導入してその特性を強化したり、新しい材料の基盤となる複雑な有機分子の合成に使用したりできます .
分析化学
分析化学では、3-(2-アミノプロピル)フェノール臭化水素酸塩を、機器の校正や分析方法の検証のための標準物質または参照物質として使用できます。 その明確で明確なスペクトル特性は、新しい分析技術の開発に役立つ可能性があります.
環境科学
環境科学者は、3-(2-アミノプロピル)フェノール臭化水素酸塩を水源からのフェノール化合物の検出と除去に利用する可能性を調査する可能性があります。 他の化学物質との相互作用により、特定の汚染物質をターゲットとするセンサーやろ過システムの開発につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-(2-Aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of various physiological processes such as attention, emotions, sleeping, dreaming, and learning .
Mode of Action
Hydroxyamphetamine is an indirect acting sympathomimetic agent . It interacts with its targets, the adrenergic nerve terminals, causing the release of norepinephrine . This interaction results in mydriasis, the dilation of the pupils .
Pharmacokinetics
The pharmacokinetics of Hydroxyamphetamine are primarily related to its local use as an ophthalmic solution . As such, its absorption, distribution, metabolism, and excretion (ADME) properties are intended for local use only . The impact on bioavailability is therefore localized to the site of application, the eyes .
Result of Action
The primary result of Hydroxyamphetamine’s action is mydriasis , or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions . The dilation of the pupils allows for a more thorough examination of the eyes .
Action Environment
The action, efficacy, and stability of Hydroxyamphetamine are influenced by various environmental factors. As an ophthalmic solution, it is subject to factors such as storage conditions and the patient’s eye health. It is recommended to preserve Hydroxyamphetamine in well-closed, light-resistant containers . Furthermore, the patient’s eye health, including factors such as intraocular pressure and the presence of other eye conditions, may influence the drug’s efficacy .
生化学分析
Biochemical Properties
It is known that phenolic compounds, a group to which this compound belongs, are secondary metabolites synthesized by plants, animals, fungi, and bacteria
Cellular Effects
It is known that phenolic compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the compound is used in ophthalmic solutions, where it causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that phenolic compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(2-aminopropyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBIZADMZLFAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-33-3 | |
| Record name | Gepefrine hydrobromide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1652046.png)




![4-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B1652053.png)
![Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate](/img/structure/B1652055.png)




